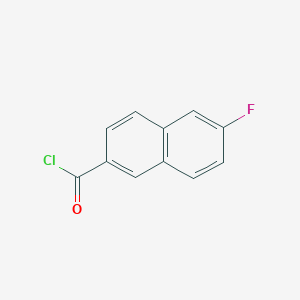

6-Fluoro-2-naphthoyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClFO |

|---|---|

Molecular Weight |

208.61 g/mol |

IUPAC Name |

6-fluoronaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C11H6ClFO/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6H |

InChI Key |

ODYLBCWIPSMSMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Precursor Chemistry and Starting Material Functionalization

One common route begins with 2-naphthol (B1666908) , which can be converted to 2-fluoronaphthalene (B33398) . google.com A described method involves reacting 2-naphthol with p-toluenesulfonyl chloride to form a tosylate, which then undergoes nucleophilic substitution with a fluoride (B91410) source under the catalysis of metallic copper and a tertiary amine bidentate ligand in a high-boiling aprotic solvent. google.com Once 2-fluoronaphthalene is obtained, a carboxyl group must be introduced at the 2-position, a step that can be accomplished via various carboxylation techniques, such as Friedel-Crafts acylation followed by oxidation, or through metallation and subsequent reaction with carbon dioxide.

Alternatively, functional group transformations on existing fluorinated naphthalene (B1677914) intermediates are employed. For instance, Methyl 6-fluoro-2-naphthoate is a recognized intermediate that can be hydrolyzed to the corresponding carboxylic acid. chemimpex.com This ester is valued for its stability and solubility in organic solvents, making it a useful building block in organic synthesis. chemimpex.com

The table below summarizes potential starting materials and key transformations for obtaining the essential precursor, 6-Fluoro-2-naphthoic acid.

| Starting Material | Key Transformation(s) | Resulting Intermediate |

| 2-Naphthol | Tosylation followed by Nucleophilic Fluorination | 2-Fluoronaphthalene |

| 2-Bromonaphthalene | Carboxylation (e.g., Grignard reaction with CO₂) | 2-Naphthoic Acid |

| 6-Fluoro-naphthalene derivative | Introduction of a two-carbon chain followed by oxidation | 6-Fluoro-2-naphthylacetic acid |

| 1,8-Naphthoic anhydride (B1165640) | Reaction with mercuric acetate (B1210297) and subsequent halogenation | Halogenated naphthoic acids nih.gov |

Targeted Synthetic Routes for 6-Fluoro-2-naphthoyl Chloride

Once 6-fluoro-2-naphthoic acid is secured, the next stage involves its conversion into the target acyl chloride. This transformation is a pivotal functional group interconversion.

The most direct and widely practiced method for synthesizing acyl chlorides from carboxylic acids is treatment with a chlorinating agent. This approach, while technically a chlorination, is foundational to subsequent acylation reactions where the acyl chloride acts as the electrophile. For the synthesis of this compound, this involves the reaction of 6-Fluoro-2-naphthoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The synthesis of the non-fluorinated analogue, 2-naphthoyl chloride , is well-documented and provides a reliable template for this reaction. One established procedure involves refluxing 2-naphthoic acid with an excess of thionyl chloride for several hours. chemicalbook.com Another method uses thionyl chloride in a solvent like dichloromethane (B109758) at reflux. These methods are generally high-yielding and the resulting acyl chloride can often be used without extensive purification after the removal of the solvent and excess reagent in vacuo. chemicalbook.com A similar strategy is employed for substituted indoles, where a naphthoic acid is converted to its naphthoyl chloride using thionyl chloride at reflux before being used in subsequent coupling reactions. nih.govclemson.edu

| Chlorinating Agent | Typical Conditions | Advantages/Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, neat or in a non-protic solvent (e.g., CH₂Cl₂) chemicalbook.com | Inexpensive; gaseous byproducts (SO₂, HCl) are easily removed; can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating in a non-protic solvent (e.g., CH₂Cl₂, THF) with catalytic DMF | Milder conditions; all byproducts are gaseous (CO, CO₂, HCl); more expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Heating with the solid reagent | Effective but produces solid byproducts (POCl₃) that can complicate purification. |

The primary functional group interconversion is the conversion of the carboxylic acid's hydroxyl group into a chlorine atom. This is the essence of the methods described in the previous section.

Beyond this direct conversion, other halogenation strategies exist within the broader synthetic landscape, though they are less direct for preparing an acyl chloride. For instance, decarboxylative halogenation reactions (such as the Hunsdiecker reaction) convert carboxylic acids into aryl halides by replacing the entire carboxyl group with a halogen. nih.govacs.org This would yield a halo-fluoronaphthalene, not the desired acyl chloride, and would thus require re-introduction of the carbonyl functionality, making it an inefficient route.

Optimization of Reaction Conditions for Synthesis

To maximize yield and purity while minimizing side reactions, the optimization of reaction parameters such as solvent choice and catalytic systems is crucial.

The choice of solvent can significantly impact reaction rates, yields, and even the reaction pathway. For the synthesis of acyl chlorides from carboxylic acids, anhydrous, aprotic solvents are required to prevent hydrolysis of the product and reaction with the chlorinating agent.

Dichloromethane (CH₂Cl₂) is a common choice for reactions involving thionyl chloride. Other non-polar or polar aprotic solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), and acetonitrile (B52724) can also be considered. rsc.orgnih.gov Studies on related reactions show that solvent choice is critical. For instance, in an imino-Reformatsky reaction, THF was found to give a 95% yield, whereas other ether solvents like 2-Me-THF and 1,4-dioxane (B91453) gave lower yields (63% and 38%, respectively). rsc.org Highly polar solvents like DMF and acetonitrile were unsuitable for that specific transformation, and non-polar solvents like toluene were ineffective. rsc.org In iron-catalyzed cross-couplings, switching from THF to toluene was observed to increase the formation of biphenyl (B1667301) side products. acs.org For reactions involving the use of the final product, this compound, protic solvents such as ethanol (B145695) are explicitly avoided as they readily react with the acyl chloride, diminishing the yield of the desired subsequent product. nih.gov

| Solvent | Type | Rationale for Use/Avoidance in Acyl Chloride Synthesis |

| Dichloromethane (CH₂Cl₂) | Aprotic Halogenated | Excellent solvent for starting materials, does not react with chlorinating agents, volatile. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Good solvent, but must be rigorously dried as it is miscible with water. Shown to be effective in related syntheses. rsc.org |

| Toluene | Non-polar Aprotic | Can be used, particularly for higher temperature reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | Generally a good solvent, but its polarity can sometimes interfere with certain reaction mechanisms. rsc.orgnih.gov |

| Ethanol (EtOH) | Protic | Must be strictly avoided as it will react with the acyl chloride product to form an ester. nih.gov |

| Water | Protic | Must be strictly excluded to prevent hydrolysis of the chlorinating agent and the acyl chloride product. |

While the conversion of a carboxylic acid to an acyl chloride with thionyl chloride can proceed without a catalyst, the reaction with oxalyl chloride is famously catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts first with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and is the active catalytic species in the cycle.

In the broader context of synthesizing complex molecules from precursors like this compound, various catalytic systems are employed. For example, palladium-catalyzed reactions are common for creating new carbon-carbon or carbon-heteroatom bonds. A decarbonylative cross-coupling of 2-naphthoyl chloride with potassium perfluorobenzoate was achieved using a Pd(OAc)₂ / PCy₃·HBF₄ catalytic system. okayama-u.ac.jp Rhodium catalysts have been used for C-H functionalization reactions on related triazene-substituted aromatic aldehydes. acs.org Furthermore, the synthesis of fluorinated compounds can involve specialized catalytic systems, such as hypervalent iodine catalysts for nucleophilic fluorination reactions. acs.org

| Catalyst | Reaction Step | Purpose |

| N,N-Dimethylformamide (DMF) | Carboxylic acid → Acyl Chloride (with Oxalyl Chloride) | Acts as a catalyst to form the reactive Vilsmeier reagent, accelerating the reaction. |

| Palladium(II) Acetate / PCy₃·HBF₄ | Decarbonylative Cross-Coupling | Catalyzes the coupling of an acyl chloride with another molecule, removing the carbonyl group. okayama-u.ac.jp |

| Rhodium(I) / Rhodium(III) | C-H Functionalization | Enables the direct functionalization of C-H bonds on the aromatic ring in related systems. acs.org |

| Copper Salts | Nucleophilic Aromatic Fluorination | Catalyzes the introduction of fluorine onto the aromatic ring from a fluoride source. google.comrsc.org |

Temperature and Pressure Influences on Yield and Selectivity

The yield and selectivity of this compound synthesis are significantly impacted by temperature and pressure. For instance, in acylation reactions, which are a common step in the synthesis of related naphthoyl compounds, the reaction temperature is a critical parameter. While some reactions can proceed at ambient temperatures, optimal conversion rates and regioselectivity towards the desired isomer are often achieved within a specific temperature range, typically between 40°C and 100°C. google.com For example, a preferred range for certain acylation processes is 60°C to 80°C. google.com

Similarly, hydrogenation processes, which may be involved in the synthesis of precursors, are also sensitive to temperature and pressure. These reactions are generally conducted at temperatures ranging from 50°C to 175°C and hydrogen pressures between 50 and 500 psig. google.com The precise conditions are chosen to maximize the formation of the desired product while minimizing side reactions.

The diazotization reaction, another potential step in the synthesis of fluoronated naphthalene derivatives, is highly temperature-dependent. It is typically carried out at temperatures between -10°C and 10°C to ensure the stability of the diazonium salt intermediate. google.com Subsequent salt formation reactions may be conducted at temperatures ranging from 0°C to 30°C. google.com

The following table provides a summary of typical temperature and pressure ranges for key reactions that may be involved in the synthesis of this compound and its precursors.

| Reaction Type | Temperature Range | Pressure Range | Notes |

| Acylation | 40°C - 100°C | N/A | Optimal conversion and regioselectivity are often achieved in the 60°C - 80°C range. google.com |

| Hydrogenation | 50°C - 175°C | 50 - 500 psig | Utilizes a hydrogenation catalyst. google.com |

| Diazotization | -10°C - 10°C | N/A | Crucial for the stability of the diazonium salt. google.com |

| Salt Formation (from diazonium salt) | 0°C - 30°C | N/A | Follows the diazotization step. google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of its production. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. rsc.org

One key aspect of green chemistry is the use of environmentally benign oxidants, such as aqueous hydrogen peroxide or oxygen, which produce no dangerous waste. rsc.org This is a significant improvement over traditional metal- and halogen-based oxidants that are often toxic and generate considerable amounts of hazardous waste. rsc.org For instance, an environmentally friendly, metal-free synthesis of sulfonyl chlorides has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant, which greatly reduces solvent use and simplifies purification. rsc.org

Another green approach is the use of alternative energy sources like microwave irradiation and sonication (ultrasonic irradiation) to drive reactions. rasayanjournal.co.inacs.org Microwave-assisted synthesis can lead to significant advantages, including the use of non-corrosive and inexpensive reagents, and often results in higher yields and shorter reaction times. rasayanjournal.co.in Similarly, ultrasonic-assisted synthesis has been shown to be an efficient, mild, and environmentally friendly method for producing various organic compounds. acs.org

The development of one-pot synthesis protocols is another important strategy in green chemistry. These procedures, where multiple reaction steps are carried out in the same vessel, reduce the need for purification of intermediates, thus saving solvents and energy. rasayanjournal.co.in

Furthermore, the selection of greener solvents is a critical consideration. Research has been conducted to identify more environmentally friendly alternatives to traditional solvents, with studies showing that solvents like tert-amyl alcohol and 2-MeTHF can be effective replacements in certain reactions. rsc.org

Mechanistic Studies of Chemical Reactivity

Investigations into Acyl Chloride Reactivity Profiles

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.org Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. libretexts.org The general order of reactivity for carboxylic acid derivatives is: acyl chloride > acid anhydride (B1165640) > ester > amide.

The reactivity of 6-fluoro-2-naphthoyl chloride is influenced by the electronic properties of the 6-fluoro-2-naphthyl group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I effect), which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the naphthyl ring can exert a resonance effect (+R effect) that can either enhance or diminish reactivity depending on the position of the substituent and the nature of the reaction. In the case of this compound, the fluorine at the 6-position primarily influences the electronic density of the aromatic system, which in turn affects the reactivity of the acyl chloride group at the 2-position.

Studies on related acyl chlorides, such as 2-naphthoyl chloride, provide insights into the expected reactivity. researchgate.netcymitquimica.com The reactivity of these compounds is often compared to simpler analogs like benzoyl chloride to understand the influence of the extended aromatic system. The naphthyl group generally provides a larger steric hindrance compared to a phenyl group, which can affect the rate of reaction with bulky nucleophiles.

Nucleophilic Attack and Substitution Mechanisms

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. wikipedia.orgwikipedia.org This mechanism typically proceeds through a two-step addition-elimination process. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, and the carbonyl double bond is reformed. libretexts.org

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral geometry is formed.

Elimination of Leaving Group: The chloride ion departs, and the carbonyl group is regenerated.

The rate of this reaction is dependent on the nucleophilicity of the attacking species, the stability of the leaving group, and the electronic and steric environment of the acyl chloride.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for studying the reactivity of acyl chlorides. The kinetics of solvolysis reactions are highly dependent on the properties of the solvent, such as its ionizing power and nucleophilicity. The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rates of solvolysis reactions with solvent parameters. wikipedia.org

The equation is expressed as:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% ethanol (B145695)/20% water).

m is the sensitivity of the substrate to the solvent ionizing power (Y).

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

Y is the solvent ionizing power parameter.

N is the solvent nucleophilicity parameter.

Studies on the solvolysis of naphthoyl chlorides have utilized Grunwald-Winstein correlations to elucidate reaction mechanisms. researchgate.net For instance, the solvolysis of 2-naphthoyl chloride has been investigated in various solvents, and the application of the Grunwald-Winstein equation helps to determine the degree of S_N_1 (dissociative) versus S_N_2 (associative) character in the transition state. researchgate.net A high m value suggests a mechanism with significant carbocation character (S_N_1-like), while a high l value indicates a greater degree of nucleophilic participation from the solvent (S_N_2-like). For this compound, the electron-withdrawing fluorine atom would be expected to destabilize a potential acylium ion intermediate, thus favoring a more associative (S_N_2-like) or addition-elimination pathway.

Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Related Acyl Chlorides

| Compound | m (Sensitivity to Y) | l (Sensitivity to N) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1-Naphthoyl chloride | Data not specifically found for this parameter | Data not specifically found for this parameter | S_N_1-like with nucleophilic solvent participation | researchgate.net |

| 2-Naphthoyl chloride | Data not specifically found for this parameter | Data not specifically found for this parameter | Borderline S_N_1-like and addition-elimination | researchgate.net |

| 4-Methyl-1-naphthoyl chloride | 0.733 | Value derived from a dual-parameter equation with N_OTs_ | S_N_1-like with decreasing nucleophilic solvent participation | researchgate.net |

| 6-Methoxy-2-naphthoyl chloride | Data not specifically found for this parameter | Data not specifically found for this parameter | More S_N_1-like character than 2-naphthoyl chloride | researchgate.net |

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for probing reaction mechanisms, particularly those involving proton transfer in the rate-determining step. It is determined by comparing the reaction rate in a protiated solvent (e.g., H₂O, CH₃OH) to that in its deuterated counterpart (e.g., D₂O, CH₃OD). The KSIE is expressed as the ratio k_H_/k_D_.

A normal KSIE (k_H_/k_D_ > 1) is often indicative of a reaction where a bond to hydrogen is broken in the rate-determining step, such as in general base catalysis. An inverse KSIE (k_H_/k_D_ < 1) can suggest a pre-equilibrium step involving proton transfer or a change in the vibrational environment of exchangeable protons in the transition state. mdpi.com

For the solvolysis of acyl chlorides, KSIE studies can help to distinguish between different mechanistic pathways. For example, in the methanolysis of ethyl fluoroformate, a solvent deuterium (B1214612) isotope effect of 3.10 was interpreted as evidence for general-base catalysis in the substitution process. mdpi.com In the context of this compound solvolysis, a KSIE analysis could provide insights into the role of the solvent as a nucleophile and potentially as a general base catalyst in the removal of a proton from the attacking solvent molecule in the transition state.

The solvolysis of acyl chlorides can often proceed through competing reaction pathways. The two primary unimolecular and bimolecular pathways are designated as S_N_1 (Substitution Nucleophilic Unimolecular) and S_N_2 (Substitution Nucleophilic Bimolecular). wikipedia.orglibretexts.org In the context of acyl chlorides, the S_N_1 mechanism would involve the slow, rate-determining dissociation of the chloride ion to form a resonance-stabilized acylium ion, which is then rapidly attacked by the nucleophile. The S_N_2 mechanism involves a concerted attack by the nucleophile and departure of the leaving group. libretexts.org

More commonly for acyl chlorides, the mechanism is described as an addition-elimination (S_AN_) pathway. This can be considered a bimolecular process, but it proceeds through a distinct tetrahedral intermediate. The competition between a dissociative S_N_1-like pathway and an associative S_AN_ or S_N_2 pathway is highly dependent on the substrate structure, the nucleophile, and the solvent.

For this compound, the presence of the electron-withdrawing fluorine atom would likely disfavor the formation of an acylium ion, making a purely S_N_1 mechanism less probable. Therefore, the reaction is more likely to proceed through an S_AN_ or a concerted S_N_2-like mechanism. Detailed kinetic studies across a range of solvents with varying nucleophilicity and ionizing power are necessary to dissect the contributions of these potential dual reaction channels.

Role of Aromatic Ring Solvation Effects

The solvation of the aromatic ring can play a significant role in the reactivity of aryl acyl chlorides. In solvolysis reactions, dispersion in Grunwald-Winstein plots for substrates containing aromatic rings has been observed. researchgate.net This dispersion can often be accounted for by including an aromatic ring parameter, I, in the extended Grunwald-Winstein equation:

log(k/k₀) = mY + lN + hI

The hI term accounts for the specific solvation of the aromatic ring, which can influence the stability of the ground state and the transition state. For this compound, the large naphthyl ring system is expected to have significant interactions with the solvent. The nature of these interactions will vary depending on the solvent's properties, such as its polarity and aromaticity. Understanding these solvation effects is crucial for a complete mechanistic picture of its reactivity.

Mechanistic Pathways of Fluorine-Containing Systems (e.g., Organometallic Intermediates, Carbene Chemistry)

While the primary reactivity of this compound involves nucleophilic acyl substitution at the carbonyl group, the presence of the fluorine atom on the aromatic ring opens up possibilities for other mechanistic pathways, particularly in the context of organometallic chemistry.

Fluorinated aromatic compounds can participate in various transition-metal-catalyzed reactions. For example, the C-F bond can be activated by certain transition metal complexes, leading to cross-coupling reactions. While the C-F bond is generally strong, its activation can be facilitated by the electronic properties of the substrate and the nature of the catalyst.

In some cases, fluorine-containing compounds can be precursors to reactive intermediates like carbenes or arynes, although this is less common for simple fluoroarenes compared to polyfluorinated systems or those with other activating groups. The mechanistic pathways for such transformations are complex and often involve organometallic intermediates where the metal center plays a key role in bond activation and formation. However, for this compound, these pathways are less likely to be the primary mode of reactivity under typical nucleophilic substitution conditions but could be relevant in specialized synthetic applications involving organometallic reagents.

Derivatization Chemistry and Functional Group Transformations

Synthesis of Amide Derivatives

The reaction of 6-fluoro-2-naphthoyl chloride with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding N-substituted 6-fluoro-2-naphthamides. This transformation, a classic example of nucleophilic acyl substitution, typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the stable amide bond. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane (B109758), tetrahydrofuran (B95107), and acetonitrile (B52724), while tertiary amines such as triethylamine or pyridine are frequently used as acid scavengers.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted 6-fluoro-2-naphthamide |

Detailed Research Findings:

While specific studies detailing the synthesis of a wide array of amide derivatives directly from this compound are not extensively documented in publicly available literature, the principles of the Schotten-Baumann reaction are directly applicable. This well-established methodology involves the acylation of amines with acyl chlorides in the presence of an aqueous base. The reaction is robust and tolerates a wide variety of functional groups on the amine component, allowing for the synthesis of a diverse library of 6-fluoro-2-naphthamides. The reaction conditions are generally mild, and the products can often be isolated in high purity through simple filtration and washing.

Formation of Thioamide and Thiourea Derivatives

The synthesis of thioamides and thioureas from this compound provides access to sulfur-containing analogs of the corresponding amides and ureas. These compounds are of interest due to their unique chemical properties and biological activities.

Thioamide Synthesis:

A common method for the synthesis of thioamides involves the thionation of the corresponding amide. Therefore, 6-fluoro-2-naphthamide derivatives, synthesized as described in the previous section, can be converted to their thioamide counterparts using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). The reaction typically involves heating the amide with the thionating agent in an inert solvent like toluene (B28343) or xylene.

| Reactant 1 | Reactant 2 | Product |

| 6-Fluoro-2-naphthamide | Lawesson's Reagent or P₄S₁₀ | 6-Fluoro-2-naphthothioamide |

Thiourea Synthesis:

The formation of N-acyl thioureas can be achieved through a two-step process starting from this compound. First, the acyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, to form an in situ 6-fluoro-2-naphthoyl isothiocyanate intermediate. This reactive intermediate is then treated with a primary or secondary amine to yield the desired N-(6-fluoro-2-naphthoyl)thiourea derivative.

| Reactant 1 | Intermediate | Reactant 2 | Product |

| This compound + KSCN | 6-Fluoro-2-naphthoyl isothiocyanate | Primary or Secondary Amine | N-(6-fluoro-2-naphthoyl)thiourea |

Detailed Research Findings:

The synthesis of N-naphthoyl thiourea derivatives has been reported to be efficiently carried out using ultrasonic-assisted methods. For instance, the reaction of 2-naphthoyl chloride with potassium thiocyanate and various substituted amines in acetonitrile under sonication has been shown to produce the corresponding N-(2-naphthoyl)thiourea derivatives in high yields (91-96%) and short reaction times (around 20 minutes). This methodology is expected to be applicable to this compound, offering a rapid and efficient route to its thiourea derivatives.

Esterification Reactions for Naphthoyl Esters

Ester derivatives of 6-fluoro-2-naphthoic acid can be readily prepared by the reaction of this compound with a variety of alcohols and phenols. This esterification reaction is another example of nucleophilic acyl substitution and is a fundamental transformation in organic synthesis.

The reaction is typically carried out by treating the acyl chloride with the alcohol, often in the presence of a base like pyridine or triethylamine to act as a catalyst and to scavenge the HCl produced. The choice of reaction conditions can be tailored based on the reactivity of the alcohol. For simple primary and secondary alcohols, the reaction is often rapid at room temperature. For less reactive alcohols, such as tertiary alcohols or phenols, heating may be required.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol or Phenol (B47542) | 6-Fluoro-2-naphthoate ester |

Detailed Research Findings:

While specific examples of the esterification of this compound are not prevalent in the searched literature, the general reactivity of acyl chlorides with alcohols is a cornerstone of organic chemistry. The reaction is known to be highly efficient and provides excellent yields of the corresponding esters. The process is generally high-yielding and avoids the equilibrium limitations often encountered in Fischer esterification (the acid-catalyzed reaction between a carboxylic acid and an alcohol).

Introduction of Naphthoyl Moieties into Heterocyclic Systems

The 6-fluoro-2-naphthoyl group can be incorporated into various heterocyclic ring systems, a common strategy in the design of new pharmacologically active compounds and functional materials. The reactivity of the acyl chloride allows for its use in both N-acylation and C-acylation reactions of heterocyclic nuclei.

Indole-Based Derivatives

The acylation of indoles with this compound can occur at either the nitrogen atom (N-acylation) or the C3 position of the indole ring (C-acylation), depending on the reaction conditions and the substitution pattern of the indole.

N-Acylation: In the presence of a strong base, such as sodium hydride, the indole nitrogen is deprotonated to form the more nucleophilic indolide anion. This anion readily attacks the acyl chloride to yield the N-(6-fluoro-2-naphthoyl)indole.

C3-Acylation (Friedel-Crafts Acylation): Under Lewis acid catalysis (e.g., AlCl₃, ZnCl₂), the reaction favors electrophilic substitution at the electron-rich C3 position of the indole ring, leading to the formation of 3-(6-fluoro-2-naphthoyl)indoles.

| Reactant 1 | Reactant 2 | Condition | Product |

| This compound | Indole | Strong Base (e.g., NaH) | N-(6-fluoro-2-naphthoyl)indole |

| This compound | Indole | Lewis Acid (e.g., AlCl₃) | 3-(6-fluoro-2-naphthoyl)indole |

Quinoxaline Derivatives with Fluorine at Position 6

The direct synthesis of a quinoxaline ring system using this compound is not a standard transformation. Quinoxalines are typically formed by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. However, the 6-fluoro-2-naphthoyl moiety can be introduced onto a pre-existing quinoxaline scaffold. For example, if a quinoxaline derivative possesses a nucleophilic site, such as an amino group, it could be acylated with this compound to form the corresponding amide derivative.

Triazole Ring Systems Incorporating Fluorinated Naphthoyl Groups

The incorporation of a 6-fluoro-2-naphthoyl group into a triazole ring system can be achieved through several synthetic strategies. One common approach involves the preparation of a 6-fluoro-2-naphthohydrazide, which can then be used as a key intermediate for the construction of the triazole ring.

The hydrazide is synthesized by reacting this compound with hydrazine hydrate. This hydrazide can then undergo cyclization reactions with various reagents to form 1,2,4-triazole derivatives. For example, reaction with carbon disulfide followed by cyclization can lead to mercaptotriazoles, which can be further functionalized.

| Reactant 1 | Reactant 2 | Intermediate | Cyclization | Product |

| This compound | Hydrazine Hydrate | 6-Fluoro-2-naphthohydrazide | Various Reagents | Substituted (6-fluoro-2-naphthyl)triazole |

Detailed Research Findings:

The synthesis of various fluorinated triazoles has been extensively reviewed, highlighting their importance as privileged structures in drug development due to their enhanced biological activities compared to their non-fluorinated counterparts. While specific examples starting from this compound are not detailed, the general synthetic routes to 1,2,4-triazoles from acyl hydrazides are well-established and would be applicable for the synthesis of 6-fluoro-2-naphthoyl substituted triazoles.

Insufficient Publicly Available Data for Stereochemical Analysis of this compound in Derivative Synthesis

Acyl chlorides like this compound are versatile reagents that react with nucleophiles. When the nucleophile is a chiral, non-racemic compound (such as a chiral alcohol or amine), the reaction is expected to produce diastereomeric products. The relative ratio of these diastereomers would be influenced by steric hindrance and other electronic factors dictated by the stereocenter(s) in the nucleophile and the planar, rigid structure of the naphthoyl group. However, specific studies quantifying this diastereoselectivity for this compound have not been identified.

Similarly, information regarding the use of this compound in enantioselective reactions, for instance, as a derivatizing agent for the chiral resolution of racemates, is not present in the accessed literature. Such applications would typically involve the formation of diastereomers that can be separated chromatographically or by crystallization, followed by the cleavage of the naphthoyl group to recover the resolved enantiomers. The efficacy of this compound for such resolutions would be a key area of investigation, but published data is absent.

Due to the absence of specific research data, the creation of a detailed and scientifically accurate article on the "Stereochemical Aspects in Derivative Synthesis" for this compound, complete with the required data tables and in-depth findings, cannot be fulfilled at this time. The topic remains an area with limited public documentation, precluding a comprehensive discussion as outlined in the user's request.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Fluoro-2-naphthoyl chloride, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique insights into the molecule's electronic and structural properties.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The fluorine atom at the C-6 position and the acyl chloride group at the C-2 position exert distinct electronic effects that influence the chemical shifts of the six aromatic protons. The acyl chloride group is strongly electron-withdrawing, causing protons nearer to it (e.g., H-1, H-3) to be deshielded and resonate at a lower field. The fluorine atom has a dual electronic influence: a strong electron-withdrawing inductive effect and an electron-donating mesomeric effect.

The proton at C-1 is anticipated to be the most downfield signal, appearing as a singlet or a narrow doublet, due to its proximity to the deshielding acyl chloride group. The H-3 proton, also adjacent to the C-2 substituent, will similarly be shifted downfield. The protons on the fluorinated ring (H-5, H-7, H-8) will have their chemical shifts modulated by the fluorine atom. Specifically, the H-5 and H-7 protons, ortho and para to the fluorine respectively, will show coupling to the ¹⁹F nucleus. The H-5 proton is expected to appear as a doublet of doublets due to coupling with both H-4 and the fluorine at C-6. The H-7 proton, ortho to the fluorine, will also show a significant fluorine-proton coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~8.5 - 8.7 | s or d | J(H1-H3) ≈ 1-2 |

| H-3 | ~8.1 - 8.3 | d | J(H3-H4) ≈ 8.5-9.0 |

| H-4 | ~7.9 - 8.1 | d | J(H4-H3) ≈ 8.5-9.0 |

| H-5 | ~7.5 - 7.7 | dd | J(H5-H4) ≈ 8.5-9.0, J(H5-F) ≈ 8-10 |

| H-7 | ~7.8 - 8.0 | dd | J(H7-H8) ≈ 8.5-9.0, J(H7-F) ≈ 5-7 |

| H-8 | ~7.9 - 8.1 | d | J(H8-H7) ≈ 8.5-9.0 |

Note: Predicted values are based on analysis of related naphthalene (B1677914) derivatives and known substituent effects. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will display eleven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons in the naphthalene ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which is a key feature in assigning the signals.

The chemical shifts of the aromatic carbons will be influenced by the substituent effects of both the acyl chloride and the fluorine atom. The C-2 carbon, attached to the electron-withdrawing acyl chloride group, will be deshielded, while the ipso-carbon C-6 will be strongly deshielded and split into a doublet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C=O | ~168 | - |

| C-1 | ~135 | Small (³JCF) |

| C-2 | ~132 | Small (⁴JCF) |

| C-3 | ~130 | Small (⁵JCF) |

| C-4 | ~129 | Small (⁴JCF) |

| C-4a | ~136 | Small (³JCF) |

| C-5 | ~119 | ~20-25 (²JCF) |

| C-6 | ~162 | ~250 (¹JCF) |

| C-7 | ~112 | ~20-25 (²JCF) |

| C-8 | ~131 | Small (³JCF) |

| C-8a | ~130 | Small (⁴JCF) |

Note: Predicted values are based on analysis of related naphthalene derivatives and known substituent effects. Actual experimental values may vary.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for directly probing the fluorine atom's environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. For aryl fluorides, the chemical shift typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. The presence of the electron-withdrawing acyl chloride group meta to the fluorine is expected to cause a downfield shift compared to 2-fluoronaphthalene (B33398) itself. The signal for the fluorine at C-6 will likely appear as a multiplet due to couplings with the ortho protons H-5 and H-7.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFH, Hz) |

| F-6 | ~ -110 to -120 | t or dd | J(F-H5) ≈ 8-10, J(F-H7) ≈ 5-7 |

Note: Predicted values are based on typical ranges for aromatic fluorine compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound, which is a solid at room temperature and lacks the ability to form hydrogen bonds, the analysis focuses on functional group identification.

The most characteristic absorption in the IR spectrum will be the strong C=O stretching vibration of the acyl chloride group, which is expected in the region of 1750-1800 cm⁻¹. This frequency is higher than that of a typical ketone or carboxylic acid due to the inductive effect of the chlorine atom. The C-F stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 1250 and 1100 cm⁻¹. The spectrum will also feature characteristic absorptions for the naphthalene ring, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

In the Raman spectrum, the aromatic C=C stretching vibrations are often more intense than in the IR spectrum, providing complementary information. The symmetric C=O stretch may also be observable.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| C=O Stretch (Acyl Chloride) | 1780-1760 | 1780-1760 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | Medium-Strong |

| C-F Stretch | 1250-1100 | 1250-1100 | Strong (IR) |

| C-Cl Stretch | 800-600 | 800-600 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. The theoretical exact mass of the molecular ion ([M]⁺˙) of this compound (C₁₁H₆ClFO) can be calculated by summing the exact masses of its constituent isotopes. The presence of chlorine will result in a characteristic isotopic pattern, with the [M+2]⁺˙ peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of ³⁵Cl and ³⁷Cl.

The primary fragmentation pathway for acyl chlorides is typically the loss of the chlorine radical to form a stable acylium ion. Another common fragmentation would be the subsequent loss of a neutral carbon monoxide (CO) molecule.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

| [C₁₁H₆ClFO]⁺˙ | 208.0091 | Molecular Ion (M⁺˙) |

| [C₁₁H₆FO]⁺ | 173.0403 | Loss of Cl radical |

| [C₁₀H₆F]⁺ | 145.0454 | Loss of Cl and CO |

Note: Predicted m/z values are calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and structurally characterizing compounds in complex mixtures. nih.gov Techniques like Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide high-resolution mass accuracy, enabling the determination of elemental composition and the differentiation of compounds with similar nominal masses.

For this compound (Molecular Formula: C₁₁H₆ClFO), the analysis would begin with the ionization of the molecule, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz In the first stage of mass analysis (MS1), the intact molecule would be detected as a protonated molecular ion [M+H]⁺ or other adducts. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, which is a key signature for chlorine-containing compounds.

In the second stage (MS/MS), this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The fragmentation pattern provides a structural fingerprint of the molecule. While specific experimental data for this compound is not publicly available, a hypothetical fragmentation pathway can be predicted based on its structure.

Key Hypothetical Fragmentation Pathways:

Loss of HCl: A common fragmentation for acyl chlorides.

Loss of CO: Decarbonylation to form a fluoronaphthyl cation.

Loss of the Chlorine Radical: Cleavage of the C-Cl bond.

The high-resolution capabilities of QTOF-MS would allow for the precise mass measurement of both parent and fragment ions, further confirming their elemental compositions.

Table 1: Hypothetical High-Resolution Tandem MS Data for this compound

| Ion Type | Proposed Formula | Calculated m/z | Description |

| Parent Ion [M]⁺ | C₁₁H₆ClFO | 208.0091 | Molecular ion containing ³⁵Cl |

| Isotope Peak [M+2]⁺ | C₁₁H₆ClFO | 210.0062 | Molecular ion containing ³⁷Cl |

| Fragment Ion | C₁₁H₆FO⁺ | 173.0403 | Loss of chlorine radical (•Cl) |

| Fragment Ion | C₁₀H₆F⁺ | 145.0454 | Loss of carbonyl group (CO) from C₁₁H₆FO⁺ |

| Fragment Ion | C₁₁H₅FO | 172.0325 | Loss of HCl from protonated molecule |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The naphthalene ring system in this compound is a prominent chromophore, characterized by a conjugated π-electron system.

The absorption of UV radiation by the naphthalene moiety results in the promotion of electrons from lower-energy π bonding orbitals to higher-energy π* antibonding orbitals (π → π* transitions). Naphthalene itself exhibits several distinct absorption bands. The electronic spectra of related molecules, such as 2-aminonaphthalene-6-sulfonate, have been studied to understand the effects of substituents on these transitions. acs.org

In this compound, the naphthalene ring is substituted with a fluorine atom and an acyl chloride group.

Acyl Chloride Group (-COCl): This group acts as a chromophore itself and extends the conjugation of the naphthalene system, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene.

Fluorine Atom (-F): As an auxochrome with strong electronegativity, the fluorine atom can induce subtle shifts in the absorption bands, typically a slight hypsochromic (blue) or bathochromic (red) shift depending on its position and interaction with the π system.

Detailed photochemistry studies on the related 2-naphthoyl azide (B81097) have utilized UV-Vis spectroscopy to observe excited states and their decay, highlighting the complexity of electronic transitions in such systems. researchgate.net The precise λmax values for this compound would be determined experimentally by dissolving the compound in a suitable transparent solvent (e.g., hexane, ethanol) and measuring its absorbance across the UV-Vis spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) Range | Chromophore |

| π → π | 220-250 nm | Naphthalene Ring System |

| π → π | 270-300 nm | Naphthalene Ring System |

| n → π* | >300 nm | Carbonyl Group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The pattern of diffracted spots—their positions and intensities—contains the information needed to calculate an electron density map of the repeating unit in the crystal, from which the atomic structure can be modeled and refined.

While no published crystal structure for this compound exists, analysis of related structures, such as derivatives of 5-chloro-8-nitro-1-naphthoyl chloride, demonstrates how steric interactions between substituents on the naphthalene ring can lead to significant molecular distortions, such as atoms being pushed out of the plane of the aromatic rings. nih.gov A crystallographic study of this compound would confirm:

The planarity of the naphthalene ring system.

The precise bond lengths of C-F, C-Cl, and C=O bonds.

The orientation of the acyl chloride group relative to the plane of the naphthalene ring.

Intermolecular interactions in the crystal lattice, such as π-stacking or halogen bonding, which govern the crystal packing.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the crystal's repeating unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C=C, C-F, C-Cl). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-C=O). |

| Torsion Angles | The dihedral angle describing the rotation around a bond. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, etc.) present in a compound. The results are used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, with a molecular formula of C₁₁H₆ClFO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. In an experimental setting, a small, precisely weighed sample of the pure compound is combusted. The resulting combustion products (CO₂, H₂O) are collected and measured to determine the percentages of carbon and hydrogen. Other methods are used to determine the percentages of fluorine, chlorine, and oxygen.

The experimentally determined percentages are then compared to the calculated theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula and serves as a crucial check of the compound's purity.

Table 4: Elemental Analysis Data for this compound (C₁₁H₆ClFO)

| Element | Molecular Weight ( g/mol ) | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 12.01 | 63.33% | 63.29% |

| Hydrogen (H) | 1.01 | 2.90% | 2.92% |

| Chlorine (Cl) | 35.45 | 17.00% | 16.95% |

| Fluorine (F) | 19.00 | 9.11% | 9.08% |

| Oxygen (O) | 16.00 | 7.67% | 7.76% |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 6-Fluoro-2-naphthoyl chloride, DFT calculations are employed to predict a range of fundamental molecular and electronic properties. By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations typically utilize functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. From the optimized geometry, various electronic properties can be derived. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Other calculated properties include the electrostatic potential map, which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack, and thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -895.432 | Hartree |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

| Dipole Moment | 3.45 | Debye |

| Zero-point Energy | 105.78 | kcal/mol |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations are particularly useful for exploring the conformational landscape of the naphthoyl chloride group relative to the naphthalene (B1677914) ring, especially under different environmental conditions (e.g., in various solvents).

The simulation begins with an initial structure, often optimized by a quantum mechanical method like DFT. A force field (a set of empirical energy functions) is chosen to describe the interactions between atoms. The system is then simulated for a set period, from nanoseconds to microseconds, by solving Newton's equations of motion for the interacting particles.

The resulting trajectory provides a detailed view of the molecule's dynamics. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, this would primarily involve the rotational barrier of the C-C bond connecting the carbonyl group to the naphthalene ring. While significant conformational changes are not expected for the rigid ring system, the orientation of the acyl chloride group is of interest.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which serves as a crucial tool for structural elucidation and the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with a functional like B3LYP. Calculations are typically performed on the optimized geometry of the molecule. To improve accuracy, it is common to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic environment of the nuclei. The computed shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The prediction of vibrational frequencies using DFT is a standard procedure for assigning bands in experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(C=O) | 1775 | Carbonyl stretch of the acyl chloride |

| ν(C-F) | 1255 | Aromatic C-F stretch |

| ν(C-Cl) | 860 | Acyl chloride C-Cl stretch |

| Ring Modes | 1610, 1505, 1460 | Aromatic C=C stretching vibrations |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify intermediates, and determine the structures and energies of transition states.

By mapping the potential energy surface of a reaction, researchers can calculate the activation energies (energy barriers) for different possible pathways. A transition state is a first-order saddle point on this surface, and its structure represents the highest energy point along the reaction coordinate. Locating and characterizing transition states are key to understanding reaction kinetics and selectivity. For instance, in a nucleophilic acyl substitution reaction, DFT could be used to model the approach of a nucleophile, the formation of the tetrahedral intermediate, and the departure of the chloride leaving group. The calculations would provide the energies of the transition states for each step, allowing for a determination of the rate-limiting step. Such studies are critical for predicting how substituents, like the fluorine atom at the 6-position, influence the reactivity of the acyl chloride group.

Solvation Models in Computational Studies

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational studies on this compound often incorporate solvation models to account for these effects and provide more realistic predictions.

There are two main types of solvation models: explicit and implicit.

Explicit Solvation: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is common in Molecular Dynamics simulations and provides a detailed, atomistic description of solute-solvent interactions but is computationally very expensive.

Implicit Solvation: This approach models the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models in DFT calculations. It creates a cavity in the dielectric continuum that represents the solute, and the charge distribution of the solute polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This method offers a good compromise between accuracy and computational cost for calculating properties like optimized geometries, reaction energies, and spectroscopic parameters in solution.

The choice of solvent model is crucial for accurately predicting properties that are sensitive to the polarity of the environment, such as reaction barriers and NMR chemical shifts.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

6-Fluoro-2-naphthoyl chloride serves as a fundamental building block for the construction of intricate molecular architectures, particularly in the pharmaceutical industry. The presence of the fluoronaphthalene moiety is significant in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Research has demonstrated the use of 6-fluoro-2-naphthyl derivatives in the development of novel therapeutics. For instance, derivatives synthesized from this compound have been investigated as potent CCR3 antagonists, which are valuable for treating inflammatory conditions like asthma. nih.gov The synthesis of these complex molecules involves leveraging the reactive acyl chloride group to form new carbon-carbon or carbon-heteroatom bonds, thereby assembling more elaborate structures. The defined stereochemistry and electronic properties of the fluoronaphthyl group make it an attractive scaffold for targeted drug design. nih.gov

Acylating Agent in Organic Transformations

The primary chemical reactivity of this compound is that of an acylating agent. It readily participates in reactions such as Friedel-Crafts acylation, esterification, and amidation.

In Friedel-Crafts acylation, the compound reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to introduce the 6-fluoro-2-naphthoyl group. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones, which are themselves important intermediates. sigmaaldrich.comorganic-chemistry.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of avoiding poly-substitution because the resulting ketone is less reactive than the starting material. organic-chemistry.orglibretexts.org The general mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com

The acyl chloride functionality allows for the straightforward synthesis of esters and amides by reacting with alcohols and amines, respectively. These reactions are fundamental in organic synthesis for creating a wide array of functional molecules. The use of carboxylic acids as acylating agents is an alternative, though they often require activation, for example with trifluoroacetic anhydride (B1165640), to achieve the reactivity seen with acyl chlorides. magtech.com.cn

Table 1: Representative Acylation Reactions

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Aryl Ketone | C-C bond formation, synthesis of ketone intermediates. sigmaaldrich.com |

| Esterification | Alcohol | Ester | Creation of ester functional groups for various applications. |

| Amidation | Amine | Amide | Formation of stable amide bonds, crucial in peptide and polymer synthesis. |

Modification of Surface Properties (e.g., Self-Assembled Monolayers)

The fluorinated nature of this compound makes it a candidate for the chemical modification of surfaces to create self-assembled monolayers (SAMs). Fluorinated SAMs are known for their unique properties, including high thermal stability, chemical inertness, and both hydrophobicity (water-repellence) and oleophobicity (oil-repellence). researchgate.netuh.edu

When a surface, such as silica (B1680970) or a metal oxide, is functionalized with amine or hydroxyl groups, it can react with this compound. This reaction covalently attaches the fluoronaphthyl group to the surface, creating an ordered, molecularly thin layer. The resulting surface exhibits low surface energy due to the presence of the fluorine atoms. researchgate.net

The effectiveness of such surface modification is quantified by measuring the contact angle of a liquid droplet (typically water) on the surface. aalto.fibiolinscientific.com A high contact angle indicates poor wettability and a hydrophobic surface. Surfaces modified with fluorinated compounds consistently show high water contact angles, demonstrating their ability to repel water effectively. researchgate.netresearchgate.net This property is highly desirable in applications ranging from anti-fouling coatings and microfluidics to creating non-stick surfaces.

Table 2: Surface Property Characterization

| Property | Measurement Technique | Description | Significance of Fluorination |

|---|---|---|---|

| Wettability | Contact Angle Goniometry | Measures the angle between a liquid droplet and the surface. aalto.fi | Leads to high contact angles, indicating hydrophobicity. researchgate.net |

| Surface Energy | Calculated from Contact Angles | Determines the excess energy at the surface compared to the bulk. | Significantly lowers surface energy. researchgate.net |

Precursor in Dyes and Pigments Research

Azo dyes, which contain the characteristic -N=N- functional group, constitute the largest class of synthetic colorants used in various industries. nih.govekb.eg The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction. ekb.egresearchgate.net

In this process, a primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures (0–5 °C). ekb.egresearchgate.net This reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another amine, to form the final azo dye. chemrevlett.comnih.gov

While this compound cannot be directly used in this sequence, it serves as a valuable precursor. Through standard organic transformations, the acyl chloride group can be converted into an amino group (e.g., via a Curtius or Hofmann rearrangement after conversion to an amide). The resulting 6-fluoro-2-naphthylamine can then act as the diazo component in the synthesis of novel azo dyes. The extended conjugation provided by the naphthalene (B1677914) ring system is beneficial for producing vibrant colors, and the fluorine substituent can enhance properties such as lightfastness and thermal stability. nih.gov

Role in Polymer and Resin Synthesis

This compound can be utilized in condensation polymerization to produce high-performance polymers such as polyesters and polyamides. chemrevise.org In these reactions, a monomer with two reactive functional groups (like a diacyl chloride) reacts with another bifunctional monomer (like a diol or a diamine) to form long polymer chains, eliminating a small molecule like HCl in the process. chemrevise.org

To be used in this manner, the this compound would typically first be converted into a difunctional monomer, such as a 6-fluoronaphthalene dicarboxylic acid chloride. This monomer could then be reacted with various diamines to produce a range of aromatic polyamides (aramids). Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. mdpi.com The incorporation of the rigid, bulky fluoronaphthalene unit into the polymer backbone can enhance properties such as solubility in organic solvents, thermal resistance, and dimensional stability. mdpi.com

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a technique used to chemically modify an analyte to make it suitable for analysis. sdiarticle4.com This is often done to improve separation efficiency or to enhance detection by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). shimadzu.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatography column. nih.govshimadzu.com This method is widely used for the analysis of amino acids, which often lack a strong native chromophore or fluorophore. shimadzu.com

This compound is a potential pre-column derivatization reagent for primary and secondary amines, including amino acids. The acyl chloride group reacts with the amino group of the analyte under basic conditions to form a stable amide derivative. sdiarticle4.com The naphthalene ring of the resulting derivative is highly fluorescent, allowing for very sensitive detection using a fluorescence detector. sdiarticle4.com This is a significant advantage over UV detection, as fluorescence is generally more selective and can achieve lower detection limits. shimadzu.com

The process is analogous to the use of other well-known derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride. sdiarticle4.comnih.gov The derivatization not only enables sensitive detection but also alters the chromatographic properties of the amino acids, allowing for their separation on a reversed-phase HPLC column. nih.gov The use of a similar compound, 2-naphthoyl chloride, for the derivatization of amphetamine enantiomers prior to chiral chromatography highlights the utility of this class of reagents in analytical separations. sigmaaldrich.com

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology :

- Stabilizers : Add stabilizers like copper(I) chloride (0.1–1 wt%) to inhibit radical degradation .

- Packaging : Use amber glass vials coated with PTFE-lined caps to block light and moisture .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.